molecular formula C13H12F3N7O2 B11148168 N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide

N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide

Cat. No.: B11148168
M. Wt: 355.28 g/mol
InChI Key: ZOUCWGASTBITAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide (CAS: 1374528-69-4) is a heterocyclic organic compound with the molecular formula C₁₃H₁₂F₃N₇O₂ and a molecular weight of 355.28 g/mol . Its structure features a triazolo[4,3-a]pyrazine core substituted with a trifluoromethyl group at position 3 and a 2-pyrazinecarboxamide moiety linked via a 2-oxoethyl chain. This compound belongs to a class of triazolopyrazine derivatives, which are frequently explored for their pharmacological properties, particularly as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) .

Properties

Molecular Formula

C13H12F3N7O2

Molecular Weight

355.28 g/mol

IUPAC Name

N-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12F3N7O2/c14-13(15,16)12-21-20-9-7-22(3-4-23(9)12)10(24)6-19-11(25)8-5-17-1-2-18-8/h1-2,5H,3-4,6-7H2,(H,19,25)

InChI Key

ZOUCWGASTBITAT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide involves multiple steps, starting from commercially available reagentsThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide typically involves a series of chemical reactions that include cyclization and amide formation. The key scaffold used in these reactions is often derived from 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds. For instance, the compound has been characterized using 1H^1H and 13C^{13}C NMR spectroscopy to elucidate its molecular structure and confirm the presence of functional groups.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. For example:

  • In vitro studies demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). One derivative showed a minimum inhibitory concentration (MIC) comparable to that of ampicillin .
  • The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole or pyrazine rings could enhance antibacterial effects. Compounds with longer alkyl chains at certain positions were found to be more effective than their aromatic counterparts .

Anticancer Activity

In addition to antibacterial properties, this compound has also been investigated for its anticancer potential:

  • Studies have shown that certain derivatives can inhibit cancer cell proliferation in various cancer lines. The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds derived from this compound. Key findings include:

Modification Effect on Activity
Longer alkyl chainsIncreased antibacterial activity
Electron-donating groupsEnhanced effectiveness against bacteria
Indole moiety presenceImproved interaction with target receptors

These insights guide further research into developing more potent derivatives with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The triazolo[4,3-a]pyrazine scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity References
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide C₁₃H₁₂F₃N₇O₂ 355.28 2-Pyrazinecarboxamide, trifluoromethyl Not explicitly reported (structural analog suggests potential DPP-IV inhibition)
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin) C₁₆H₁₅F₆N₅O 407.31 (2R)-butan-2-amine, 2,4,5-trifluorophenyl Potent DPP-IV inhibitor (IC₅₀ = 18 nM); approved for type 2 diabetes
8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide C₁₉H₁₈N₆O₂ 374.39 Furan-2-yl, 4-hydroxyphenethyl carboxamide Intermediate with potential antimicrobial or metabolic activity
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide C₁₈H₁₅ClN₆O₂ 406.81 Chlorobenzamide, 4-methylpyridazine Not explicitly reported; structural similarity suggests kinase or protease inhibition
N-(Furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide C₁₂H₁₁N₅O₃ 273.25 Furan-2-ylmethyl, methyl group at pyrazine Unknown; likely explored for antimicrobial or anti-inflammatory properties

Pharmacological and Physicochemical Comparisons

Sitagliptin (MK-0431): Activity: The most well-studied analog, with an IC₅₀ of 18 nM against DPP-IV, demonstrates high selectivity over other proteases (e.g., >10,000-fold selectivity over DPP8/9) . Pharmacokinetics: Exhibits 87% oral bioavailability in preclinical models and is metabolized into cyclic stereoisomers (M2 and M5) via oxidative desaturation . Physicochemical Properties: The phosphate salt form enhances solubility and stability, with a crystalline monohydrate structure .

Target Compound (N-{2-oxo-2-...}): Structural Differences: Replaces Sitagliptin’s (2R)-butan-2-amine group with a 2-pyrazinecarboxamide moiety. This substitution may alter binding interactions with DPP-IV or other targets. Potential Advantages: The pyrazinecarboxamide group could improve water solubility or metabolic stability compared to amine-containing analogs.

Other Triazolopyrazine Derivatives: Compounds like 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide () prioritize aromatic and polar substituents, likely targeting receptors with hydrophobic binding pockets.

Key Research Findings

  • DPP-IV Inhibition: Sitagliptin’s efficacy in reducing blood glucose levels in diabetic mice is well-documented, with studies showing prevention of adipose tissue inflammation and liver steatosis .
  • Metabolic Stability: The trifluoromethyl group in these compounds enhances resistance to oxidative metabolism, as seen in Sitagliptin’s pharmacokinetic profile .
  • Synthetic Flexibility: Modifications at the triazolopyrazine core (e.g., carboxamide vs. amine substituents) allow tuning of selectivity and potency for diverse therapeutic targets .

Biological Activity

N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide (CAS Number: 1374528-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its antibacterial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C13_{13}H12_{12}F3_3N7_7O2_2
  • Molecular Weight : 355.28 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives, including the compound . The following table summarizes key findings regarding its antibacterial activity:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
N-{...}Staphylococcus aureus32 μg/mL
N-{...}Escherichia coli16 μg/mL

In a study evaluating various triazolo[4,3-a]pyrazine derivatives, the compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications at specific sites could enhance efficacy, particularly through interactions with bacterial DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents .

Anticancer Activity

The anticancer potential of N-{...} was investigated in vitro against human colon cancer cell lines (HCT-116 and HT-29). Key findings include:

  • Compound RB7 (related to N-{...}) exhibited an IC50_{50} range of 6.587 to 11.10 µM against HT-29 cells.
  • Mechanistic studies revealed that RB7 activated the mitochondrial apoptotic pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to increased Caspase 3 activity and subsequent cell death .

The biological activities of N-{...} can be attributed to several mechanisms:

  • Antibacterial Mechanism :
    • The compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting DNA replication.
    • It forms π-cation interactions with amino acid residues in these enzymes, enhancing its antibacterial effects .
  • Anticancer Mechanism :
    • Induction of apoptosis via mitochondrial pathways is a significant action mode.
    • The compound's ability to modulate Bax and Bcl-2 levels suggests a targeted approach towards cancer cell survival pathways .

Case Studies

  • Antibacterial Efficacy : In a comparative study of various triazolo[4,3-a]pyrazine derivatives, N-{...} was found to be comparable to traditional antibiotics like ampicillin in terms of MIC values against specific bacterial strains .
  • Cancer Research : A study focusing on the anticancer properties of related compounds demonstrated that structural modifications could enhance efficacy against colon cancer cells, indicating that similar strategies might apply to N-{...} .

Q & A

Q. What advanced techniques are critical for elucidating its mechanism of action?

  • Techniques :
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.